molecular formula C15H15BrN2O4 B2742282 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034275-10-8

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2742282
CAS No.: 2034275-10-8
M. Wt: 367.199
InChI Key: QNNGWWQRVXZDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound with the molecular formula C15H15BrN2O4 and a molecular weight of 367.199

Preparation Methods

The synthesis of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the bromobenzoyl group and the oxazolidine-2,4-dione moiety. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Bromobenzoyl Group: The bromobenzoyl group is introduced via acylation reactions using 2-bromobenzoyl chloride.

    Formation of Oxazolidine-2,4-dione Moiety: This step involves cyclization reactions using suitable reagents and conditions to form the oxazolidine-2,4-dione ring.

Chemical Reactions Analysis

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Scientific Research Applications

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and the oxazolidine-2,4-dione moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can be compared with other similar compounds, such as:

    3-(1-(2-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione: This compound has a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.

    3-(1-(2-Fluorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione:

    3-(1-(2-Methylbenzoyl)piperidin-4-yl)oxazolidine-2,4-dione: The methyl group introduces different steric and electronic effects compared to the bromine atom.

Properties

IUPAC Name

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNGWWQRVXZDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.